molecular formula C13H12N2O2 B8440178 N-(7-hydroxyisoquinolin-3-yl)cyclopropanecarboxamide

N-(7-hydroxyisoquinolin-3-yl)cyclopropanecarboxamide

Cat. No.: B8440178
M. Wt: 228.25 g/mol
InChI Key: PDLCYLLLINYRFA-UHFFFAOYSA-N
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Description

N-(7-hydroxyisoquinolin-3-yl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C13H12N2O2 and its molecular weight is 228.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

N-(7-hydroxyisoquinolin-3-yl)cyclopropanecarboxamide

InChI

InChI=1S/C13H12N2O2/c16-11-4-3-9-6-12(14-7-10(9)5-11)15-13(17)8-1-2-8/h3-8,16H,1-2H2,(H,14,15,17)

InChI Key

PDLCYLLLINYRFA-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)NC2=NC=C3C=C(C=CC3=C2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A round-bottom flask was charged with N-(7-bromoisoquinolin-3-yl)cyclopropanecarboxamide (3.0058 g, 10.324 mmol), tris(dibenzylideneacetone)dipalladium(0) chloroform adduct (0.1843 g, 0.1780 mmol), and 2-di-t-butylphosphino-3,4,5,6-tetramethyl-2′,4′,6′-tri-1-propylbiphenyl (0.2514 g, 0.5229 mmol). The flask was evacuated and backfilled with nitrogen five times and then 1,4-dioxane (10 mL, 200 mmol) and potassium hydroxide (2.413 g, 43.01 mmol) dissolved in water (10 mL, 800 mmol) were added. The reaction mixture was heated at 90° C. under a nitrogen balloon for 2 hours. The reaction mixture was then cooled to room temperature and poured into 150 mL water. The resulting precipitate was filtered, rinsed with water, and dried under vacuum to yield 1.7974 g (76%) of N-(7-hydroxyisoquinolin-3-yl)cyclopropanecarboxamide. LCMS (ESI): M+H=229.2; 1H NMR (400 MHz, DMSO-d6) δ 10.67 (s, 1H), 9.90 (s, 1H), 8.91 (s, 1H), 8.32 (s, 1H), 7.71 (d, J=8.9 Hz, 1H), 7.27 (dd, J=8.9, 2.3 Hz, 1H), 7.22 (s, 1H), 2.13-1.95 (m, 1H), 0.91-0.70 (m, 4H).
Quantity
3.0058 g
Type
reactant
Reaction Step One
Quantity
0.1843 g
Type
catalyst
Reaction Step One
Name
2-di-t-butylphosphino-3,4,5,6-tetramethyl-2′,4′,6′-tri-1-propylbiphenyl
Quantity
0.2514 g
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
2.413 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Three

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